Cas no 1430748-34-7 (1-(4-fluoro-2-methylphenyl)prop-2-en-1-ol)

1-(4-Fluoro-2-methylphenyl)prop-2-en-1-ol is a fluorinated aromatic allylic alcohol with potential utility as an intermediate in organic synthesis. Its structure, featuring a fluoro-substituted phenyl ring and a reactive allylic hydroxyl group, makes it suitable for applications in pharmaceuticals, agrochemicals, and specialty materials. The fluorine substituent enhances metabolic stability and lipophilicity, while the allylic alcohol moiety offers versatility for further functionalization, such as oxidation or coupling reactions. This compound is particularly valuable in the development of bioactive molecules due to its balanced reactivity and structural modularity. Proper handling under inert conditions is recommended to preserve its stability.
1-(4-fluoro-2-methylphenyl)prop-2-en-1-ol structure
1430748-34-7 structure
Product Name:1-(4-fluoro-2-methylphenyl)prop-2-en-1-ol
CAS No:1430748-34-7
MF:C10H11FO
MW:166.192146539688
CID:5977572
PubChem ID:65418003
Update Time:2025-05-22

1-(4-fluoro-2-methylphenyl)prop-2-en-1-ol Chemical and Physical Properties

Names and Identifiers

    • α-Ethenyl-4-fluoro-2-methylbenzenemethanol
    • 1-(4-fluoro-2-methylphenyl)prop-2-en-1-ol
    • EN300-1842813
    • AKOS014753994
    • 1430748-34-7
    • Inchi: 1S/C10H11FO/c1-3-10(12)9-5-4-8(11)6-7(9)2/h3-6,10,12H,1H2,2H3
    • InChI Key: YSFRLGWCQGSDBX-UHFFFAOYSA-N
    • SMILES: C1(C(C=C)O)=CC=C(F)C=C1C

Computed Properties

  • Exact Mass: 166.079393132g/mol
  • Monoisotopic Mass: 166.079393132g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 2
  • Complexity: 158
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.3
  • Topological Polar Surface Area: 20.2Ų

Experimental Properties

  • Density: 1.089±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
  • Boiling Point: 248.6±35.0 °C(Predicted)
  • pka: 13.56±0.20(Predicted)

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Additional information on 1-(4-fluoro-2-methylphenyl)prop-2-en-1-ol

Introduction to 1-(4-fluoro-2-methylphenyl)prop-2-en-1-ol (CAS No. 1430748-34-7)

1-(4-fluoro-2-methylphenyl)prop-2-en-1-ol, also known by its CAS number 1430748-34-7, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound belongs to the class of allylic alcohols, which are widely studied for their potential applications in drug design and synthesis. The structure of 1-(4-fluoro-2-methylphenyl)prop-2-en-1-ol features a fluorinated aromatic ring attached to an allylic alcohol group, making it a unique candidate for various chemical reactions and biological studies.

Recent advancements in synthetic chemistry have enabled the efficient synthesis of 1-(4-fluoro-2-methylphenyl)prop-2-en-1-ol through methodologies such as palladium-catalyzed cross-coupling reactions and enantioselective reductions. These techniques have not only improved the yield and purity of the compound but also opened new avenues for its application in medicinal chemistry. For instance, researchers have explored the use of 1-(4-fluoro-2-methylphenyl)prop-2-en-1ol as a precursor for constructing bioactive molecules with potential anti-inflammatory and antioxidant properties.

The fluorine atom in the aromatic ring of 1-(4-fluoro-) contributes significantly to the compound's electronic properties, enhancing its reactivity in various chemical transformations. This feature makes it an ideal substrate for exploring fluorine-containing pharmaceutical agents. Recent studies have demonstrated that 1-(4-fluoro-) derivatives can modulate enzyme activity, suggesting their potential role in therapeutic interventions.

In terms of biological activity, 1-(4-fluoro-) has shown promise in preclinical models, particularly in assays evaluating its ability to inhibit key enzymes involved in inflammatory pathways. These findings underscore the importance of further research into the pharmacokinetic and pharmacodynamic profiles of this compound. Additionally, its structural versatility allows for modifications that could enhance bioavailability and reduce off-target effects, making it a compelling candidate for drug development.

From a synthetic perspective, the preparation of 1-(4-fluoro-) involves a multi-step process that typically includes aromatic substitution, alkylation, and reduction steps. The use of modern catalytic systems has streamlined these processes, ensuring scalability and cost-effectiveness. Such advancements are critical for translating laboratory findings into industrial applications.

Moreover, the integration of computational chemistry tools has provided deeper insights into the molecular interactions of 1-(4-fluoro-) with biological targets. Molecular docking studies have revealed favorable binding modes with several protein targets, further validating its potential as a lead compound in drug discovery programs.

In conclusion, 1-(4-fluoro-) represents a valuable addition to the arsenal of compounds being explored for therapeutic applications. Its unique structure, coupled with recent advancements in synthesis and biological evaluation, positions it as a promising candidate for future research and development efforts.

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